
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate typically involves the reaction of zinc salts with N,N-dimethylformamide and terephthalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide, which acts as both a solvent and a reactant. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the zinc atoms.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species. Substitution reactions result in the formation of new compounds with different functional groups attached to the zinc centers.
Applications De Recherche Scientifique
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate involves its interaction with molecular targets and pathways. The zinc atoms in the compound can coordinate with various ligands, influencing their reactivity and stability. The N,N-dimethylformamide moiety acts as a ligand, stabilizing the zinc centers and facilitating their participation in catalytic cycles. The 2,5-dioxidoterephthalate component provides additional coordination sites, enhancing the compound’s overall reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other zinc complexes with different ligands, such as:
- Zinc acetate
- Zinc chloride
- Zinc nitrate
Uniqueness
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is unique due to its combination of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H16N2O8Zn2 |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate |
InChI |
InChI=1S/C8H6O6.2C3H7NO.2Zn/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;2*1-4(2)3-5;;/h1-2,9-10H,(H,11,12)(H,13,14);2*3H,1-2H3;;/q;;;2*+2/p-4 |
Clé InChI |
JFJYPKSLSXCZLE-UHFFFAOYSA-J |
SMILES canonique |
CN(C)C=O.CN(C)C=O.C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)

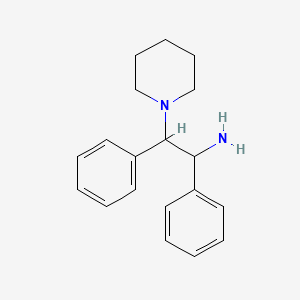
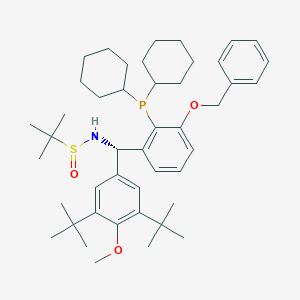
![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
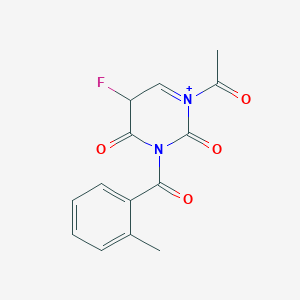
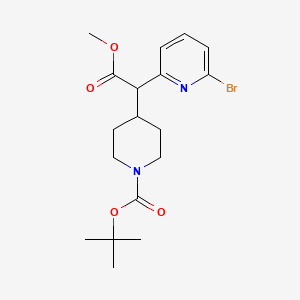
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
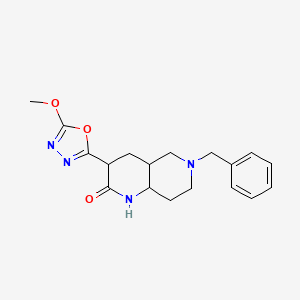
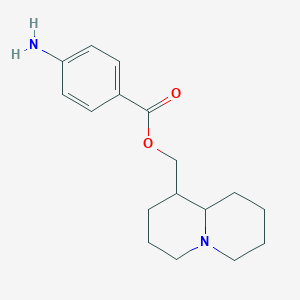
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
